![molecular formula C21H26N2O3S B6511553 4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide CAS No. 922115-47-7](/img/structure/B6511553.png)
4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is a complex organic compound that features a phenyl group, a tetrahydroisoquinoline moiety, and a sulfonyl group
Mecanismo De Acción
Target of Action
The primary target of 4-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is the 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands . It is expressed in malignant cells and plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound likely interacts with its target enzyme, influencing its activity and leading to changes in the cellular environment.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of steroidal nuclear receptor ligands, given its interaction with 17β-Hydroxysteroid dehydrogenases . The downstream effects of this interaction could include alterations in the levels of active estradiol, potentially impacting the progression of estrogen-dependent diseases .
Pharmacokinetics
It is known that thiqs have a broad range of pharmacological activities , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its influence on the activity of 17β-Hydroxysteroid dehydrogenases . By interacting with this enzyme, the compound could potentially alter the balance of steroidal nuclear receptor ligands within the cell, impacting cellular processes and disease progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, THIQs are known to be widely distributed among plants, foods, and in the environment . Some of them are present in the mammalian brain and have the ability to cross the blood–brain barrier (BBB) . .
Análisis Bioquímico
Biochemical Properties
It is known that tetrahydroisoquinoline derivatives can interact with various enzymes and proteins . The nature of these interactions depends on the specific structure of the derivative and the biomolecules involved.
Molecular Mechanism
The molecular mechanism of action of 4-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is not well-defined. It is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide typically involves multiple steps:
Formation of Tetrahydroisoquinoline Derivative: The starting material, 1,2,3,4-tetrahydroisoquinoline, is reacted with a sulfonyl chloride to introduce the sulfonyl group. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Alkylation: The sulfonylated tetrahydroisoquinoline is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.
Amidation: The final step involves the reaction of the alkylated intermediate with 4-phenylbutanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The phenyl and tetrahydroisoquinoline groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl or tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
The tetrahydroisoquinoline moiety is known for its biological activity, and derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of neurological diseases. The sulfonyl group can enhance the compound’s solubility and bioavailability, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its structural complexity and functional groups make it suitable for creating molecules with specific biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the sulfonyl and butanamide groups.
N-Phenylbutanamide: Contains the phenyl and butanamide groups but lacks the tetrahydroisoquinoline and sulfonyl groups.
Uniqueness
4-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and tetrahydroisoquinoline groups allows for a wide range of chemical transformations and potential biological interactions, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(12-6-9-18-7-2-1-3-8-18)22-14-16-27(25,26)23-15-13-19-10-4-5-11-20(19)17-23/h1-5,7-8,10-11H,6,9,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWASUFNMBDGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
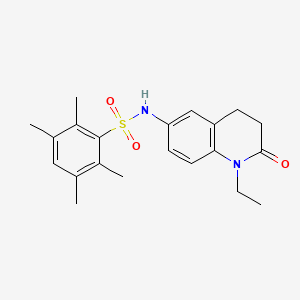
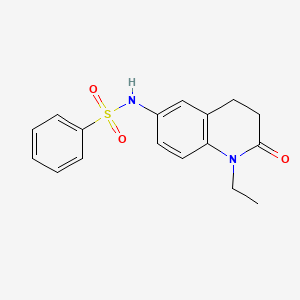
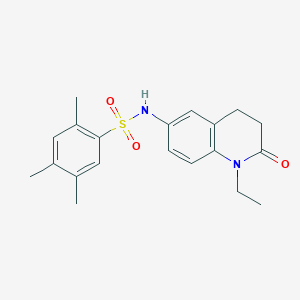
![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6511498.png)
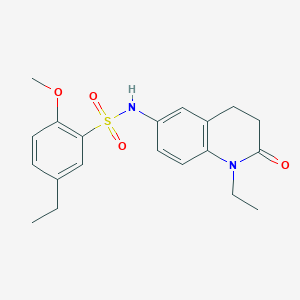
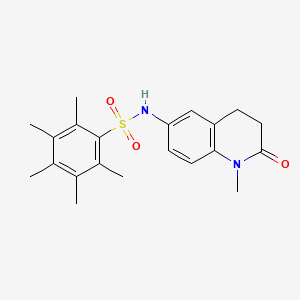
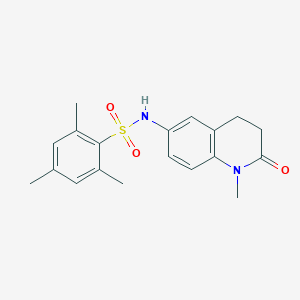
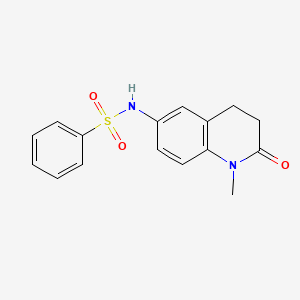
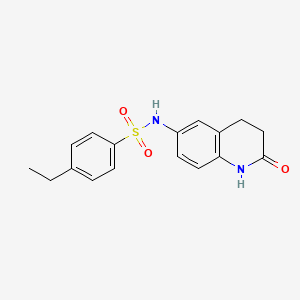
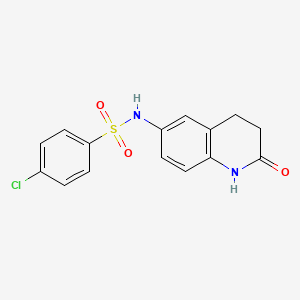

![N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511535.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511550.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6511561.png)
